molecular formula C22H27N3O2 B10949703 (3E)-N-(2,4-dimethylphenyl)-3-[2-(2-methyl-3-phenylpropanoyl)hydrazinylidene]butanamide

(3E)-N-(2,4-dimethylphenyl)-3-[2-(2-methyl-3-phenylpropanoyl)hydrazinylidene]butanamide

Cat. No.: B10949703
M. Wt: 365.5 g/mol
InChI Key: LBZYCVHYIVUAKC-HKOYGPOVSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-3-[(E)-2-(2-METHYL-3-PHENYLPROPANOYL)HYDRAZONO]BUTANAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a hydrazone functional group, which is known for its versatility in forming stable complexes and undergoing various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-3-[(E)-2-(2-METHYL-3-PHENYLPROPANOYL)HYDRAZONO]BUTANAMIDE typically involves the following steps:

    Formation of the Hydrazone: The initial step involves the reaction of 2-methyl-3-phenylpropanoyl chloride with hydrazine hydrate to form the corresponding hydrazone.

    Coupling Reaction: The hydrazone is then coupled with 2,4-dimethylphenyl isocyanate under controlled conditions to yield the final product.

The reaction conditions often include:

  • Solvent: Common solvents used are ethanol or methanol.
  • Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures (25-50°C).
  • Catalysts: Acid or base catalysts may be used to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-3-[(E)-2-(2-METHYL-3-PHENYLPROPANOYL)HYDRAZONO]BUTANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The hydrazone group can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the hydrazone back to the corresponding hydrazine derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(2,4-DIMETHYLPHENYL)-3-[(E)-2-(2-METHYL-3-PHENYLPROPANOYL)HYDRAZONO]BUTANAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-3-[(E)-2-(2-METHYL-3-PHENYLPROPANOYL)HYDRAZONO]BUTANAMIDE involves its interaction with molecular targets through its hydrazone functional group. This group can form stable complexes with metal ions or other molecules, influencing various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-DIMETHYLPHENYL)-3-[(E)-2-(2-METHYL-3-PHENYLPROPANOYL)HYDRAZONO]BUTANAMIDE: is similar to other hydrazone compounds such as:

Uniqueness

    Structural Features: The presence of both 2,4-dimethylphenyl and 2-methyl-3-phenylpropanoyl groups makes it unique compared to simpler hydrazones.

Properties

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

N-[(E)-[4-(2,4-dimethylanilino)-4-oxobutan-2-ylidene]amino]-2-methyl-3-phenylpropanamide

InChI

InChI=1S/C22H27N3O2/c1-15-10-11-20(16(2)12-15)23-21(26)14-18(4)24-25-22(27)17(3)13-19-8-6-5-7-9-19/h5-12,17H,13-14H2,1-4H3,(H,23,26)(H,25,27)/b24-18+

InChI Key

LBZYCVHYIVUAKC-HKOYGPOVSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)C/C(=N/NC(=O)C(C)CC2=CC=CC=C2)/C)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC(=NNC(=O)C(C)CC2=CC=CC=C2)C)C

Origin of Product

United States

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